![molecular formula C11H13N3O B2802832 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198291-91-5](/img/structure/B2802832.png)
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Aplicaciones Científicas De Investigación
- Notably, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- Compound 15 achieved an impressive 90.4% suppression, highlighting its promise as a potential antimalarial agent .
- Its high specificity (over 100-fold) for RET makes it a promising candidate for treating non-small cell lung cancer (NSCLC) and thyroid cancer .
Antileishmanial Activity
Antimalarial Properties
Kinase Inhibition
Drug Discovery
Antitumor Potential
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It has been implicated in several types of cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division . This results in the inhibition of tumor growth in cancers driven by RET mutations and fusions .
Biochemical Pathways
The inhibition of RET by Pralsetinib affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth . The exact downstream effects can vary depending on the specific RET mutation or fusion present in the cancer cells .
Result of Action
The result of Pralsetinib’s action is the inhibition of tumor growth in cancers driven by RET mutations and fusions . By selectively inhibiting RET, Pralsetinib can effectively target these cancer cells without affecting normal cells . This leads to a decrease in tumor size and potentially to the regression of the disease .
Propiedades
IUPAC Name |
2-methyl-6-[(1-methylpyrazol-4-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-4-3-5-11(13-9)15-8-10-6-12-14(2)7-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXCXBUCSXMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.